Product packaging for N-ethylcyclohexanecarboxamide(Cat. No.:CAS No. 138324-59-1)

N-ethylcyclohexanecarboxamide

Cat. No.: B139311
CAS No.: 138324-59-1
M. Wt: 155.24 g/mol
InChI Key: ZCSFJAQXKNVTTF-UHFFFAOYSA-N
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Description

N-Ethylcyclohexanecarboxamide is an organic compound with the molecular formula C9H17NO and an average mass of 155.24 Da . This chemical belongs to the cyclohexanecarboxamide family, a class of compounds demonstrating significant versatility in scientific research applications. The core structure of this compound serves as a valuable scaffold in medicinal chemistry and drug discovery. Related carboxamide compounds have shown promise in high-throughput screening for novel therapeutics, particularly as inhibitors for parasitic diseases . Furthermore, structurally similar cyclohexanecarboxamide derivatives have been identified as potent and specific S1QELs (Suppressors of site IQ Electron Leak), which inhibit mitochondrial superoxide/hydrogen peroxide production at site IQ without affecting electron transport or oxidative phosphorylation . This makes such compounds crucial research tools for studying mitochondrial reactive oxygen species (ROS) signaling and their implications in physiological and pathological processes without compromising cellular bioenergetics. Beyond mitochondrial research, the cyclohexanecarboxamide structure is recognized as a key motif in developing compounds with sensory characteristics. While this specific isomer's properties may vary, closely related derivatives like WS-3 (N-ethyl-2-isopropyl-5-methylcyclohexanecarboxamide) are well-established in industrial applications for their cooling sensation effects . Researchers utilize this compound and its analogs across diverse fields including chemical biology, pharmacology, and sensory science. It is exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B139311 N-ethylcyclohexanecarboxamide CAS No. 138324-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138324-59-1

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-ethylcyclohexanecarboxamide

InChI

InChI=1S/C9H17NO/c1-2-10-9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

ZCSFJAQXKNVTTF-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CCCCC1

Canonical SMILES

CCNC(=O)C1CCCCC1

Synonyms

Cyclohexanecarboxamide, N-ethyl- (9CI)

Origin of Product

United States

Contextualization Within Cyclohexanecarboxamide Chemistry

N-ethylcyclohexanecarboxamide is a derivative of cyclohexanecarboxamide (B73365), a class of compounds characterized by a cyclohexyl group linked to an amide functional group. nih.gov The amide linkage (–C(O)N–) is a cornerstone of organic and biological chemistry, and its properties are significantly influenced by the substituents on both the carbonyl carbon and the nitrogen atom.

The cyclohexyl group, a common motif in biologically active compounds, imparts lipophilicity and a specific three-dimensional structure due to its stable chair conformation. ontosight.ai The N-substituent, in this case, an ethyl group, further modulates the compound's physical and chemical properties, such as its polarity, solubility, and reactivity. fiveable.me The presence of the N-substituent makes it a secondary amide.

The chemistry of cyclohexanecarboxamides is diverse. The amide bond itself is relatively stable but can undergo hydrolysis under acidic or basic conditions. The nitrogen atom can act as a nucleophile, and the carbonyl group can be targeted by reducing agents. For instance, this compound can be reduced to N-(cyclohexylmethyl)ethanamine. vaia.com Furthermore, the cyclohexyl ring can undergo various substitution reactions, and its presence can influence the reactivity of adjacent functional groups. acs.org

Historical Perspectives on Initial Synthetic Approaches

The synthesis of N-substituted amides is a fundamental transformation in organic chemistry with a long history. acs.orgacs.org Early and still common methods for preparing compounds like N-ethylcyclohexanecarboxamide typically involve the acylation of an amine with a carboxylic acid derivative.

The most direct and historically significant approach is the reaction of cyclohexanecarbonyl chloride with ethylamine (B1201723). google.com In this reaction, the highly reactive acid chloride readily couples with the nucleophilic amine. A base, such as triethylamine (B128534) or an excess of ethylamine itself, is generally required to neutralize the hydrogen chloride byproduct. google.com

Another classical method involves the direct coupling of cyclohexanecarboxylic acid and ethylamine, facilitated by a coupling agent. This approach, while conceptually simple, often requires heating and the removal of water to drive the reaction to completion. Over the decades, a vast array of coupling reagents has been developed to facilitate this transformation under milder conditions.

The Ritter reaction represents another potential, though less direct, historical pathway. While specific historical examples for this compound are not prominent, the Ritter reaction involves the reaction of a nitrile with a source of a stable carbocation (like an alcohol in the presence of a strong acid) to form an N-substituted amide. figshare.com

Scope and Significance in Contemporary Organic Synthesis

Classical and Established Synthetic Routes

The synthesis of this compound has been approached through several well-established chemical reactions. These classical methods form the foundation of amide synthesis and have been historically significant in the preparation of this and similar compounds.

Amide Bond Formation Strategies for this compound

The formation of an amide bond is a cornerstone of organic synthesis. For a simple acyclic amide like this compound, the most direct method involves the coupling of cyclohexanecarboxylic acid and ethylamine (B1201723). This transformation can be achieved through various activation methods. A common laboratory-scale approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (cyclohexanecarbonyl chloride), which then readily reacts with ethylamine to form the desired amide. scispace.com

Modern advancements seek to make this fundamental reaction more efficient and environmentally benign. Catalytic methods that avoid the use of stoichiometric activating agents are a key area of research, identified as a "green chemistry" initiative. sigmaaldrich.com These can include boronic acid-catalyzed amidations or the dehydrogenative coupling of alcohols and amines catalyzed by transition metals like ruthenium. sigmaaldrich.com Furthermore, biocatalytic approaches using enzymes such as N-acyltransferases (NATs) and CoA ligases (CLs) present a versatile and sustainable strategy for creating diverse amide structures from stoichiometric amounts of the corresponding acid and amine. rsc.org

Investigation of Markó & Mekhalfia Methodology

A specific method for synthesizing this compound was investigated by Gravestock and Dovey, following a procedure developed by Markó & Mekhalfia. researchgate.net This one-pot reaction begins with the conversion of an aldehyde, cyclohexanecarboxaldehyde, into an intermediate acid bromide. This is accomplished using N-bromosuccinimide (NBS) as the bromine source and a catalytic amount of azobisisobutyronitrile (AIBN) as a radical initiator. The resulting acid bromide is not isolated but is treated in situ with ethylamine to yield the final amide product. researchgate.net

However, the reaction yielded not only the target compound but also two notable byproducts. The investigation provided a clear picture of the product distribution from this specific synthetic route. researchgate.net

Table 1: Products Isolated from the Markó & Mekhalfia Synthesis researchgate.net

Compound Name Structure Role in Reaction
This compound C9H17NO Major Product
1-bromo-N-ethylcyclohexanecarboxamide C9H16BrNO Byproduct

This table is generated based on the findings reported by Gravestock and Dovey.

Analysis of Early Preparations by Gassman & Fox, Harvill et al., and von Braun et al.

The synthesis of this compound was documented in several early chemical literature reports. These foundational preparations by researchers such as von Braun et al. (1927), Harvill et al. (1950), and Gassman & Fox (1967) established the existence and basic characterization of the compound. researchgate.net When Gravestock and Dovey synthesized the compound using the Markó & Mekhalfia method, they compared their characterization data, specifically the melting point, with these historical values, confirming the identity of their primary product. researchgate.net

Table 2: Comparison of Melting Points for this compound researchgate.net

Researchers Reported Melting Point (K)
von Braun et al. (1927) Data referenced, specific value not in snippet
Harvill et al. (1950) 367–368
Gassman & Fox (1967) 371.0–372.5

This table is generated based on the data compiled by Gravestock and Dovey.

Advanced and Multicomponent Synthesis Strategies

Beyond classical methods, the synthesis of complex cyclohexanecarboxamide (B73365) derivatives benefits from advanced strategies that allow for the rapid assembly of molecular complexity from simple starting materials.

Applications of Ugi Multicomponent Reactions in Cyclohexanecarboxamide Derivatization

The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic chemistry, enabling the rapid and convergent creation of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. orgsyn.orgorganic-chemistry.org This reaction is particularly useful for generating libraries of compounds for pharmaceutical screening due to its broad substrate scope and operational simplicity. organic-chemistry.orgillinois.edu The reaction is typically performed in polar protic solvents like methanol (B129727). illinois.edunih.gov

A prominent application of this methodology is in the synthesis of a key precursor to Praziquantel (B144689), a drug used to treat schistosomiasis. orgsyn.org The Ugi reaction is used to construct the complex acyclic amide, N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide. orgsyn.orgresearchgate.netup.ac.za

Table 3: Ugi Reaction for Praziquantel Precursor Synthesis orgsyn.orgup.ac.za

Component Role
Cyclohexanecarboxylic acid Carboxylic Acid
Aminoacetaldehyde dimethyl acetal Amine
Formaldehyde Aldehyde

This table outlines the components for the Ugi four-component reaction to produce a key cyclohexanecarboxamide derivative.

This one-pot synthesis impresses with its efficiency, producing the advanced precursor in good yield. orgsyn.orgup.ac.za Subsequent intramolecular reaction (a Pictet-Spengler type reaction) of this precursor yields the final heterocyclic structure of Praziquantel. up.ac.zarug.nl

Exploration of Cyclisation/Ring Expansion (CRE) Cascade Reactions within Amide Systems

Cascade reactions, which involve multiple bond-forming events in a single operation, offer an elegant and efficient route to complex molecules. nih.gov Cyclisation/Ring Expansion (CRE) cascade reactions are a particularly innovative strategy for synthesizing medium-sized rings and macrocycles, such as lactams (cyclic amides), which are often challenging to prepare using traditional methods. rsc.orgresearchgate.net

This methodology allows for the synthesis of 8- or 9-membered lactams from linear starting materials without requiring the high-dilution conditions typically needed for macrocyclization. researchgate.netwhiterose.ac.uk The general principle involves a linear molecule containing a carboxylic acid and one or more internal nucleophiles (like an amine or imine). Activation of the carboxylic acid initiates an intramolecular cyclization to form a normal-sized ring, which then undergoes one or more ring expansion steps to generate the final, larger lactam product. rsc.orgwhiterose.ac.uk The driving force for the expansion is often the formation of a more stable amide bond. rsc.orgresearchgate.net

While this compound is an acyclic amide, the principles of CRE cascade reactions are highly relevant to the synthesis of complex cyclic amide systems. This advanced strategy demonstrates how amide bond formation can be integrated into sophisticated sequences to build challenging molecular architectures, representing the cutting edge of amide synthesis. nih.govwhiterose.ac.uk

Table of Mentioned Compounds

Compound Name
This compound
Cyclohexanecarboxylic acid
Ethylamine
Cyclohexanecarbonyl chloride
Cyclohexanecarboxaldehyde
N-bromosuccinimide
Azobisisobutyronitrile
1-bromo-N-ethylcyclohexanecarboxamide
2-[(1-cyano-1-methylethyl)peroxy]-2-methylpropanenitrile
N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide
Praziquantel
Aminoacetaldehyde dimethyl acetal
Formaldehyde
2-Isocyanoethylbenzene
2-phenylethyl formamide

Diastereoselective Synthetic Approaches to Cyclohexanecarboxamide Analogs

The stereochemistry of substituted cyclohexanecarboxamides is crucial for their biological activity and chemical properties. Consequently, the development of diastereoselective synthetic methods is a key area of research. These approaches aim to control the spatial arrangement of atoms, leading to the preferential formation of one diastereomer over others.

One notable strategy involves a one-pot pseudo five-component reaction to synthesize cyclohexane-1,3-dicarboxamide derivatives. grafiati.com This method utilizes primary amines, various aromatic aldehydes, and diketene (B1670635) in the presence of triethylamine (B128534) to produce highly substituted dicarboxamides with high yields and diastereoselectivity. grafiati.com Another approach focuses on the cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates, catalyzed by aqueous potassium hydroxide (B78521) with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). This reaction yields highly functionalized cyclohexanones, which are precursors to cyclohexanecarboxamides, with complete diastereoselectivity in many cases. beilstein-journals.org

For the synthesis of specific biologically active analogs, such as Rho-kinase (ROCK) inhibitors, diastereoselective methods are paramount. For instance, the synthesis of Y-27632, a well-known ROCK inhibitor containing a cyclohexanecarboxamide core, was achieved using a diastereoselective reductive amination of a ketone as a key step. researchgate.net Similarly, researchers have developed β-amino amide organocatalysts that have proven effective in generating oxindole (B195798) derivatives containing a cyclohexanecarboxamide moiety. For example, (1R,2R)‐2‐amino‐N‐((R)‐1‐phenylethyl)cyclohexane carboxamide was used to catalyze the aldol (B89426) reaction of isatin (B1672199) with ketones, affording the product in excellent yield and diastereoselectivity (>99% dr). researchgate.net

These examples underscore the importance of designing synthetic routes that provide precise control over stereochemistry, often employing cascade reactions, multicomponent reactions, or specialized catalysts to achieve the desired diastereomeric purity.

Green Chemistry Principles and Sustainable Synthesis of Cyclohexanecarboxamides

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. The synthesis of this compound and its analogs is an area where these principles can be effectively applied to enhance sustainability.

Atom Economy Maximization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org Syntheses with high atom economy are inherently less wasteful.

Direct amidation, the reaction of a carboxylic acid with an amine to form an amide and water, is the most atom-economical method for preparing this compound. This approach avoids the use of coupling reagents or activating agents that generate stoichiometric byproducts, thus maximizing the incorporation of atoms from the starting materials—cyclohexanecarboxylic acid and ethylamine—into the final product. For example, the synthesis of the drug Praziquantel, which contains a 2-(cyclohexanecarbonyl) moiety, has been optimized to be highly atom-economic, yielding only water and methanol as byproducts. rug.nl In contrast, traditional methods often involve converting the carboxylic acid to a more reactive species like an acyl chloride, a reaction that has poor atom economy due to the generation of HCl and SO₂ (if thionyl chloride is used).

Reaction Type Reactants Desired Product Byproducts Atom Economy
Direct AmidationCyclohexanecarboxylic Acid + EthylamineThis compoundWaterHigh
Acyl Chloride RouteCyclohexanecarboxylic Acid + Thionyl Chloride; then EthylamineThis compoundSulfur Dioxide, Hydrochloric AcidLow

This table illustrates the conceptual difference in atom economy between direct amidation and a common two-step alternative.

Selection and Utilization of Safer Solvents and Auxiliaries

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. rsc.org Traditional amide synthesis frequently employs hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). researchgate.netrsc.org These are classified as Substances of Very High Concern (SVHC) due to their toxicity and environmental risks. rsc.org

Research has focused on identifying and utilizing greener alternatives. rsc.org Bio-derived solvents are particularly attractive. Examples of safer solvents successfully used in amide synthesis include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like furfural, it is a promising replacement for chlorinated solvents. rsc.org

γ-Valerolactone (GVL): Produced from lignocellulosic biomass, GVL has been used as a green solvent for the continuous flow synthesis of amides. researchgate.netbenthamdirect.com

p-Cymene: A biobased solvent that can replace toluene (B28343) in direct amidation reactions. rsc.org

Ionic Liquids and Deep Eutectic Solvents (DESs): These can act as both catalysts and recyclable reaction media, reducing the need for volatile organic solvents. rsc.orgacs.org

Solvent Classification Origin Application in Amide Synthesis Reference
N,N-Dimethylformamide (DMF)Hazardous (SVHC)PetrochemicalCommon solvent for coupling reactions researchgate.net, rsc.org
Dichloromethane (DCM)HazardousPetrochemicalCommon solvent for coupling reactions researchgate.net, rsc.org
2-Methyltetrahydrofuran (2-MeTHF)Green/Bio-basedBiomass (Furfural)Alternative to DCM and DMF rsc.org
γ-Valerolactone (GVL)Green/Bio-basedBiomass (Lignocellulose)Medium for continuous flow synthesis benthamdirect.com, researchgate.net
p-CymeneGreen/Bio-basedBiomass (Limonene)Replacement for toluene rsc.org

Catalytic Methodologies in this compound Synthesis

Catalytic methods are fundamental to green chemistry as they reduce energy consumption by lowering activation barriers and can enable the use of more benign reagents. The direct amidation of carboxylic acids and amines, while atom-economical, often requires harsh conditions. Catalysts can facilitate this transformation under milder conditions.

A range of catalytic systems have been developed for amide synthesis:

Heterogeneous Catalysts: These are easily separated from the reaction mixture and can be recycled, reducing waste. Examples include mesoporous carbonaceous solid acids and ortho-Nb₂O₅, which have been used for N-acylation and reductive amination, respectively. rsc.orgrsc.org

Homogeneous Catalysts: Ruthenium and cobalt complexes have been employed for the N-alkylation of amides with alcohols, a process that generates water as the only byproduct. researchgate.net

Ionic Liquids: Brønsted acidic ionic liquids can serve as both the solvent and the catalyst for direct amidation, and can be reused multiple times with minimal loss of activity. acs.org

Simple Metal Salts: Ceric ammonium (B1175870) nitrate (B79036) has been used in minute quantities as a catalyst for direct amidation under microwave irradiation. nih.gov

Employment of Unconventional Activation Techniques (e.g., Microwave, Ultrasound Irradiation)

Unconventional energy sources can significantly enhance reaction rates, reduce reaction times, and improve yields, often leading to cleaner and more efficient processes.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, which can dramatically accelerate amide synthesis. nih.gov Reactions that take hours using conventional heating can often be completed in minutes. tandfonline.com This technique frequently allows for solvent-free conditions, further boosting the green credentials of the synthesis. nih.govresearchgate.net For example, primary amides have been synthesized in almost quantitative yields in 8-12 minutes by directly reacting a primary amine with an acid under microwave irradiation without any catalyst. tandfonline.com

Ultrasound-Assisted Synthesis: Sonication, the application of ultrasound energy to a reaction, promotes the formation and collapse of microscopic bubbles, a phenomenon known as cavitation. This creates localized high-pressure and high-temperature zones, accelerating mass transfer and reaction rates. Ultrasound has been used to synthesize amides and related heterocyclic compounds rapidly and in high yields at ambient temperature and pressure, often without the need for metal catalysts. nih.govrsc.org For instance, N-acylcyanamides have been prepared from carboxylic acids in minutes at room temperature under ultrasound irradiation. organic-chemistry.org

Activation Method Typical Reaction Time Key Advantages Example Application Reference
Conventional HeatingHours to DaysWell-establishedStandard reflux conditions tandfonline.com
Microwave IrradiationMinutesRapid heating, shorter reaction times, higher yields, often solvent-freeDirect amidation of acids and amines nih.gov, tandfonline.com
Ultrasound IrradiationMinutes to HoursEnhanced mass transfer, ambient conditions, catalyst-free optionsSynthesis of quinazolinones from o-aminobenzamides nih.gov, rsc.org

Continuous Flow Chemistry Applications for Enhanced Sustainability

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a reactor, rather than in a traditional batch-wise fashion. This technology offers significant advantages for sustainability, safety, and scalability. acs.orgrsc.org

Key benefits of flow chemistry for amide synthesis include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents or exothermic reactions.

Improved Efficiency: Superior heat and mass transfer lead to faster reactions and higher yields. acs.org

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Automation and Integration: Flow systems allow for the integration of reaction, workup, and purification steps, streamlining the entire process. benthamdirect.com

Recent applications include the use of a recyclable solid acid catalyst in a continuous-flow system for the Ritter reaction to produce amides in high yields with short reaction times. acs.orgacs.org Another innovative approach uses a screw reactor for the solvent-free, continuous flow synthesis of amides at room temperature, achieving nearly complete conversion. rsc.org The use of bio-derived solvents like GVL has also been successfully demonstrated in continuous flow systems for amide synthesis, combining the benefits of both technologies. benthamdirect.com

Derivatization and Functionalization Strategies

The chemical scaffold of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of derivatives. Key strategies include reactions at the amide nitrogen and functionalization of the carbocyclic cyclohexane (B81311) ring. These modifications are instrumental in tuning the physicochemical properties of the parent molecule.

The secondary amide nitrogen in this compound is a key site for introducing further structural diversity through N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the attachment of an alkyl group to the amide nitrogen. A common method for N-alkylation involves treating a precursor amine with an alkylating agent. For instance, in the synthesis of complex heterocyclic structures, N-alkylation of a pyrazole (B372694) aldehyde with N-Boc-bromoethylamine can be achieved using potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). nih.gov The resulting amine can then be coupled with cyclohexanecarboxylic acid to form the final amide derivative. nih.gov This strategy is also employed in the synthesis of arginase inhibitors, where deprotected piperidine (B6355638) rings are N-alkylated using various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com

N-Acylation: This reaction introduces an acyl group (R-C=O) onto the amide nitrogen, forming an N-acylamide or imide structure. This can be accomplished by reacting the parent amide with an acylating agent such as an acyl chloride or anhydride (B1165640). For example, N-acylation has been used in the enantioselective kinetic resolution of primary amines, where an acyl chloride is used in the presence of a supramolecular catalyst to yield an amide with high enantioselectivity. kochi-tech.ac.jp The formation of N-acyl amides can also be achieved by reacting an acyl cyanide with a carboxylic acid anhydride in the presence of a strong acid. google.com A specific example of N-acylation is the formation of an N-formyl derivative, which has been observed in the oxidation of related cyclic enediamide structures. plos.orgnih.gov

Reaction TypeReagents & ConditionsProduct TypeExample ContextSource
N-AlkylationAlkyl bromide, K₂CO₃, DMFN-alkylated amide precursorSynthesis of Polo-like Kinase-1 inhibitors nih.gov
Reductive N-AlkylationAldehyde, NaBH(OAc)₃, DCEN-alkylated piperidine derivativeSynthesis of arginase inhibitors mdpi.com
N-AcylationAcyl chloride, triethylamine, cyclohexaneEnantiomerically enriched amideKinetic resolution of primary amines kochi-tech.ac.jp
N-Acylation (Formylation)mCPBA, DCMN-formylated ring-opened productOxidation of a pyrazinoisoquinolinone plos.orgnih.gov

Modifying the cyclohexane ring of this compound allows for the introduction of various functional groups, which can significantly influence the molecule's steric and electronic properties.

Ring Substitution: The introduction of substituents onto the cyclohexane ring is a key strategy for creating analogues. Research into antitubercular agents has shown that introducing alkyl groups, such as a 4-ethyl substituent, onto the cyclohexyl ring can modulate biological activity. nih.gov However, larger groups like 4-tert-butyl were found to decrease activity, suggesting a specific spatial requirement in the biological target's binding pocket. nih.gov Patent literature indicates a preference for substituting the cyclohexyl or cyclohexenyl ring at the 3- or 4-positions. epo.org

Halogenation: The direct addition of halogen atoms (e.g., chlorine, bromine) to the cyclohexane ring is another functionalization pathway. While direct halogenation of this compound is not extensively detailed, related procedures on analogous structures have been reported. For example, the chlorination of a carbamate (B1207046) containing a cyclohexane ring can be performed, although it may result in a mixture of products, including the desired chlorinated compound and an elimination byproduct. googleapis.com Such reactions highlight the need for careful control of reaction conditions to achieve selective functionalization of the cycloalkane ring.

Modification TypePositionExample Substituent/ReactionContext/ObservationSource
Alkylation4-positionEthyl groupMaintained good biological activity in antitubercular agents. nih.gov
Alkylation4-positiontert-Butyl groupResulted in loss of inhibitory activity. nih.gov
General Substitution3- or 4-positionVarious functional groupsPreferred positions for substitution on cyclohexyl rings. epo.org
HalogenationNot specifiedChlorinationCan produce a mixture of halogenated and elimination products. googleapis.com

The amide bond of this compound and its derivatives can also be formed through intramolecular rearrangement reactions, most notably via O-N acyl migration.

This type of rearrangement is frequently observed in the reaction of carboxylic acids with carbodiimides. ias.ac.inresearchgate.net The process begins with the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. ias.ac.in This intermediate is susceptible to nucleophilic attack. In the absence of a strong external nucleophile, the O-acylisourea can undergo an intramolecular rearrangement where the acyl group migrates from the oxygen atom to one of the nitrogen atoms of the former carbodiimide unit. ias.ac.inresearchgate.net This O→N acyl migration results in the formation of a stable N-acylurea, which is often an undesired byproduct in peptide coupling reactions but represents a valid synthetic route to N-acylated urea (B33335) derivatives. researchgate.net

This acyl shift mechanism, which typically proceeds through a cyclic intermediate, has been recognized and applied in medicinal chemistry, particularly in the design of prodrugs where a similar rearrangement leads to the release of the active drug molecule in vivo. researchgate.net While distinct from direct amidation of esters with amines, researchgate.netmasterorganicchemistry.com the O→N acyl migration is a clear example of a chemically driven rearrangement that results in the formation of an amide-like linkage (in this case, an N-acylurea) from an ester-like intermediate (the O-acylisourea).

Starting MaterialsReactive IntermediateRearrangement TypeFinal ProductSource
Carboxylic Acid + CarbodiimideO-AcylisoureaO→N Acyl MigrationN-Acylurea ias.ac.inresearchgate.net
Ethanolamine-based estersCyclic intermediateO→N Acyl ShiftAmide (active drug) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. This provides information about the chemical environment of the nuclei, allowing for detailed structural analysis.

Proton NMR (¹H NMR) Applications in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique used to determine the structure of organic compounds by identifying the different types of protons and their relationships within a molecule. rsc.orgacs.orgox.ac.ukwhiterose.ac.ukresearchgate.netnih.gov In the case of this compound, the ¹H NMR spectrum provides distinct signals corresponding to the various protons in the ethyl and cyclohexyl groups.

The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons. Protons in different chemical environments will resonate at different frequencies. For this compound, the expected chemical shifts are influenced by the electronegativity of the adjacent atoms, such as the nitrogen and carbonyl groups.

A generalized ¹H NMR data interpretation for this compound would involve assigning the observed peaks to the specific protons in the molecule. For instance, the protons of the ethyl group (CH₃ and CH₂) and the protons of the cyclohexyl ring will each have characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Cyclohexyl-H (methine) 2.0 - 2.5 Multiplet
Cyclohexyl-H (methylene) 1.1 - 1.9 Multiplet
Ethyl-CH₂ 3.2 - 3.4 Quartet
Ethyl-CH₃ 1.0 - 1.2 Triplet
Amide-NH 5.3 - 5.6 Broad Singlet

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Applications for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. rsc.orgox.ac.uk Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single peak. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to.

For this compound, the ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclohexyl ring. The carbonyl carbon is characteristically found at a high chemical shift (downfield) due to the strong deshielding effect of the double-bonded oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) 175 - 178
Cyclohexyl-C (methine) 45 - 50
Cyclohexyl-C (methylene) 25 - 30
Ethyl-CH₂ 34 - 38
Ethyl-CH₃ 14 - 16

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) for Reaction Purity Assessment

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of a substance. acs.orgox.ac.uk Unlike chromatographic methods, qNMR can provide a direct measurement of the analyte's concentration or purity without the need for a chemically identical reference standard. bwise.kr The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

For the purity assessment of this compound, a known amount of an internal standard is added to a precisely weighed sample of the compound. ox.ac.uk The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. ox.ac.uk Key considerations for accurate qNMR include ensuring a good signal-to-noise ratio, uniform excitation of resonances, and the absence of overlapping signals between the analyte and the internal standard. ox.ac.uk

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight of a compound, elucidating its structure, and quantifying its presence in a sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.orgacs.org This high level of accuracy allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For this compound (C₉H₁₇NO), HRMS can confirm its elemental composition by providing a measured mass that is very close to its calculated exact mass. nih.gov

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₇NO
Calculated Exact Mass 155.1310 g/mol
Monoisotopic Mass 155.131014166 Da

Source: PubChem CID 19916600 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org It is widely used for the analysis of complex mixtures, purity determination, and identity confirmation of chemical compounds. wikipedia.orgthermofisher.com

In the analysis of this compound, LC is first used to separate the compound from any impurities or byproducts in the sample. thermofisher.com The separated components then enter the mass spectrometer, which provides mass information for each component. This allows for the confirmation of the identity of this compound by its molecular weight and can also be used to assess its purity by detecting and identifying any other components present in the sample. thermofisher.comsigmaaldrich.com The technique is particularly useful for analyzing non-volatile and thermally labile compounds that are not suitable for gas chromatography-mass spectrometry (GC-MS). wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of this compound, offering a non-destructive means to probe its molecular vibrations and identify key functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The FTIR spectrum reveals distinct absorption bands corresponding to specific vibrational modes. For instance, the presence of the amide group is confirmed by characteristic peaks such as the C=O stretching vibration, typically observed around 1640 cm⁻¹. kyoto-u.ac.jp The N-H stretching and bending vibrations also provide valuable structural information. In a study involving the synthesis of this compound, FTIR spectroscopy was used alongside other techniques to confirm the structure of the synthesized products. researchgate.net

A representative FTIR spectrum of a related compound, N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide, was recorded using a Bruker Tensor 27 FT-IR instrument with a KBr technique. nih.gov This analysis provides a reference for the expected vibrational frequencies in similar N-alkyl cyclohexanecarboxamide structures.

Table 1: Representative FTIR Data for a Related N-Alkyl Cyclohexanecarboxamide

InstrumentTechniqueSource of Spectrum
Bruker Tensor 27 FT-IRKBrBio-Rad Laboratories, Inc.

*This data is for N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide and serves as a reference. nih.gov

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular structure. In the analysis of N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide, a Bruker MultiRAM Stand Alone FT-Raman Spectrometer was utilized. nih.gov This technique is particularly useful for examining the carbon backbone of the cyclohexyl ring and the ethyl group. The Raman spectrum of a benzenesulfonic acid salt of a related compound also provided characteristic bands for structural confirmation. google.com

Table 2: Raman Spectroscopy Instrumentation for a Related N-Alkyl Cyclohexanecarboxamide

InstrumentTechniqueSource of Spectrum
Bruker MultiRAM Stand Alone FT-Raman SpectrometerFT-RamanBio-Rad Laboratories, Inc.

*This data is for N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide and serves as a reference. nih.gov

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. mt.comanton-paar.com This is particularly advantageous for rapid and non-destructive analysis. The principle of ATR involves an evanescent wave that penetrates a short distance into the sample in contact with the ATR crystal, providing a spectrum of the sample's surface. anton-paar.com For N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide, an ATR-IR spectrum was obtained using a Bruker Tensor 27 FT-IR with a DuraSamplIR II accessory, demonstrating its utility for analyzing such compounds directly. nih.gov This method is widely used for quality control and reaction monitoring in various industries. mt.com

Table 3: ATR-IR Spectroscopy Details for a Related N-Alkyl Cyclohexanecarboxamide

InstrumentTechniqueSource of Spectrum
Bruker Tensor 27 FT-IRATR-Neat (DuraSamplIR II)Bio-Rad Laboratories, Inc.

*This data is for N-ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide and serves as a reference. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Elucidation

Elemental Analysis and Chromatographic Purity Determination (e.g., TLC, HPLC)

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). This fundamental technique is crucial for confirming the identity of a newly synthesized compound like this compound. For instance, elemental analysis of a praziquantel derivative, which shares a similar amide structure, was performed and the results were found to be within 0.4% of the theoretical values, indicating high purity. rug.nlnih.gov

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of purity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative determination of purity. For example, the purity of N-(3-benzyl-5-hydroxyphenyl)-4-ethylcyclohexanecarboxamide was determined to be 97.1% by HPLC. nih.gov HPLC is also a key method for separating complex mixtures and isolating pure compounds.

Chiral Analysis and Isomer Separation Techniques (e.g., Chiral Chromatography, Recrystallization)

Due to the potential for stereoisomers in cyclohexanecarboxamide derivatives, chiral analysis and separation are critical. google.com

Chiral Chromatography: Chiral HPLC is a primary method for separating enantiomers. In a study on the kinetic resolution of primary amines, the enantiomeric excess of the resulting amides was determined by HPLC using a chiral stationary phase like a Diacel Chiralcel OD-H column. kochi-tech.ac.jp This allows for the quantification of each enantiomer in a mixture.

Recrystallization: Fractional crystallization can sometimes be used to separate diastereomers, which have different physical properties. While not always effective for enantiomers, it can be a useful technique for purifying certain stereoisomers. In one instance, colorless fibrous crystals of a chiral compound were obtained through recrystallization, leading to a product with greater than 99% enantiomeric excess. kyoto-u.ac.jp The separation of enantiomers is a crucial step in the development of many biologically active compounds. dokumen.pub

Reaction Mechanisms and Chemical Reactivity Studies of Cyclohexanecarboxamides

Fundamental Amide Reactivity and Stability Considerations

Amides, as a functional group, are characterized by a carbonyl group attached to a nitrogen atom. The reactivity and stability of amides are significantly influenced by the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group. This resonance results in a partial double bond character of the carbon-nitrogen bond, which restricts rotation and makes the amide bond planar.

The stability of the amide bond makes N-ethylcyclohexanecarboxamide a relatively unreactive compound under neutral conditions. The lone pair of electrons on the nitrogen atom is less available for protonation or nucleophilic attack compared to amines due to this delocalization. Hydrolysis of the amide bond to yield a carboxylic acid and an amine is possible but typically requires harsh conditions such as strong acids or bases and elevated temperatures. For instance, studies on the hydrolysis of the related compound N-cyclohexylacetamide have provided insights into the reversible formation of intermediates under acidic conditions acs.org.

The reactivity of the carbonyl carbon in this compound is also diminished compared to that of ketones or aldehydes. Nucleophilic attack at the carbonyl carbon is less favorable due to the electron-donating effect of the nitrogen atom.

Detailed Mechanistic Pathways of this compound Formation

The most common and efficient method for the synthesis of N-substituted amides like this compound is the reaction between an acyl chloride and an amine. In this case, cyclohexanecarbonyl chloride reacts with ethylamine (B1201723) in a process known as N-acylation. This reaction proceeds through a nucleophilic addition-elimination mechanism chemguide.co.ukchemguide.co.uksavemyexams.com.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This is often referred to as the Schotten-Baumann reaction condition organic-chemistry.orgbyjus.comiitk.ac.intestbook.comwikipedia.org. The base prevents the protonation of the amine reactant, which would render it non-nucleophilic, thereby ensuring the reaction goes to completion byjus.com.

The mechanism can be detailed in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge chemguide.co.ukchemguide.co.uk.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled chemguide.co.ukchemguide.co.uk.

Deprotonation: The resulting positively charged nitrogen atom is deprotonated by a base (either another molecule of ethylamine or an added base like pyridine or hydroxide) to yield the final product, this compound, and a salt (e.g., ethylammonium (B1618946) chloride) chemguide.co.ukchemguide.co.ukbyjus.com.

Table 1: Reaction Parameters for a Typical this compound Synthesis

ParameterValue/Condition
Reactants Cyclohexanecarbonyl chloride, Ethylamine
Solvent Dichloromethane (B109758), Diethyl ether, or a biphasic system with water
Base Pyridine, Triethylamine (B128534), or aqueous Sodium Hydroxide
Temperature Typically room temperature or cooled initially due to the exothermic nature of the reaction
Stoichiometry At least two equivalents of amine or one equivalent of amine and one equivalent of a non-nucleophilic base are often used.

Investigation of Acyl Transfer Mechanisms in Related Cyclohexanecarboxamide (B73365) Systems

While specific mechanistic studies on acyl transfer in this compound are not extensively documented in readily available literature, the general principles of acyl transfer catalysis can be applied. In some acylation reactions, particularly those catalyzed by tertiary amines like pyridine, the formation of a more reactive acylating agent, an acylammonium salt, is proposed as a key intermediate pacific.edu.

The proposed mechanism involving an acylammonium salt is as follows:

The tertiary amine catalyst attacks the acyl chloride to form a highly reactive acylammonium salt.

The amine nucleophile (ethylamine) then attacks the acylammonium salt, which is a more potent acylating agent than the original acyl chloride.

The tetrahedral intermediate formed then collapses to give the amide and regenerates the tertiary amine catalyst.

This catalytic pathway can be particularly effective in accelerating the rate of acylation pacific.edu.

Regioselectivity and Stereoselectivity in Cyclohexanecarboxamide Reactions

Regioselectivity , the preference for one direction of bond making or breaking over all other possible directions, is generally not a factor in the formation of this compound from cyclohexanecarbonyl chloride and ethylamine, as there is only one reactive site on each molecule for the primary reaction.

Stereoselectivity , the preferential formation of one stereoisomer over another, can be a significant consideration in reactions involving substituted cyclohexanecarboxamides or when using chiral reactants or catalysts.

While this compound itself is achiral, if the cyclohexyl ring were substituted, or if a chiral amine were used, the formation of diastereomers or enantiomers would be possible. For instance, studies on the acylation of racemic trans-2-substituted cyclohexanols have shown that the reaction can proceed diastereoselectively. Interestingly, the addition of a tertiary amine in these systems has been observed to not only accelerate the reaction but also, in some cases, to invert the diastereoselectivity pacific.eduresearchgate.net. This highlights the crucial role that reaction conditions can play in determining the stereochemical outcome of acylation reactions on substituted cyclohexane (B81311) rings.

In the case of using a chiral amine with cyclohexanecarbonyl chloride, kinetic resolution could potentially be achieved if one enantiomer of the amine reacts faster than the other. However, without a chiral catalyst or auxiliary, the reaction of achiral cyclohexanecarbonyl chloride with a racemic amine would typically result in a racemic mixture of the corresponding amide.

Identification and Characterization of Reaction Intermediates and Side Products

The primary reaction intermediate in the formation of this compound via the nucleophilic addition-elimination mechanism is the tetrahedral intermediate . This species is generally transient and not isolated but is a cornerstone of the mechanistic understanding of this reaction. Its existence is supported by numerous kinetic and computational studies on analogous acylation reactions utn.edu.arutn.edu.ar. In reactions catalyzed by tertiary amines, the acylammonium salt is another key, albeit often transient, intermediate pacific.edu.

The most significant side product in the synthesis of this compound from cyclohexanecarbonyl chloride and ethylamine is the salt formed from the neutralization of the HCl byproduct. When two equivalents of ethylamine are used, ethylammonium chloride is formed chemguide.co.ukchemguide.co.uk. If an external base like pyridine is used, the corresponding pyridinium (B92312) chloride would be the side product.

Other potential side reactions, although generally less significant under controlled conditions, could include:

Hydrolysis of the acyl chloride: If water is present in the reaction mixture, cyclohexanecarbonyl chloride can hydrolyze to form cyclohexanecarboxylic acid.

Reaction of the product with the acyl chloride: While less likely with a secondary amide, further acylation is a possibility with primary amides.

Careful control of reaction conditions, such as the exclusion of moisture and the use of an appropriate stoichiometry of reagents, can minimize the formation of these undesired side products.

Computational Chemistry and Theoretical Modeling of N Ethylcyclohexanecarboxamide

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N-ethylcyclohexanecarboxamide, DFT studies are instrumental in elucidating potential reaction mechanisms, identifying transition states, and calculating activation energies. These calculations can map out the entire potential energy surface for a given reaction, such as amide hydrolysis, N-dealkylation, or reactions involving the cyclohexane (B81311) ring.

Research in computational chemistry has demonstrated the utility of DFT in exploring complex reaction pathways. For instance, DFT has been successfully used to investigate the mechanisms of cycloaddition reactions, determining the rate-determining steps and stereoselectivity of the process. rsc.org Similarly, studies on the dehydrogenation of cyclohexane have employed DFT to analyze the activation of C-H and C-C bonds, identifying the most favorable reaction pathways. researchgate.net

For this compound, DFT calculations could be applied to model its synthesis or degradation. By calculating the Gibbs free energies of reactants, transition states, and products, researchers can predict the kinetic and thermodynamic feasibility of a proposed mechanism. pku.edu.cn For example, a theoretical investigation into the amide bond formation could compare different pathways, helping to optimize reaction conditions.

Table 1: Hypothetical DFT-Calculated Activation Energies for this compound Hydrolysis

This table presents hypothetical data for illustrative purposes.

Reaction Pathway Transition State Activation Free Energy (kcal/mol)
Acid-Catalyzed TS_acid 18.5
Base-Catalyzed TS_base 22.1

The analysis of global and local reactivity indexes derived from DFT can also explain the role of catalysts in reactions involving amide systems. rsc.org

Molecular Docking Investigations for Exploring Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function.

Docking studies can reveal key molecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.commdpi.com The results are often expressed as a binding energy or docking score, where a lower value typically indicates a more stable interaction. nih.gov For this compound, docking could be used to screen for potential biological targets or to understand its mechanism of action if a target is known. For example, if it were hypothesized to inhibit a specific enzyme, docking could predict its binding mode and affinity. researchgate.net

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Enzyme Target

This table presents hypothetical data for illustrative purposes.

Parameter Value Key Interacting Residues
Binding Energy (kcal/mol) -7.2 Tyr84, Phe210, Leu305
Inhibition Constant (Ki, µM) 8.5 -
Hydrogen Bonds 1 Amide N-H with Tyr84

Conformational Analysis and Stereochemical Impact on Molecular Reactivity

The three-dimensional structure of a molecule is critical to its reactivity and interactions. Conformational analysis of this compound involves identifying its stable low-energy conformations. The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. The N-ethylcarboxamide substituent can occupy either an axial or an equatorial position on this ring.

The stereochemistry and conformation of the molecule directly impact its molecular reactivity. The accessibility of the amide group for a reaction, for example, can be influenced by its orientation relative to the bulky cyclohexane ring. Furthermore, the molecule's shape is a key determinant in how it fits into the active site of an enzyme or a receptor, meaning that different conformers may exhibit vastly different biological activities. researchgate.net

Table 3: Calculated Relative Energies of this compound Conformers

This table presents hypothetical data based on general principles of conformational analysis.

Conformer Substituent Position Relative Energy (kcal/mol) Population at 298 K (%)
1 Equatorial 0.00 ~99

Structure-Activity Relationship (SAR) Modeling for Rational Chemical Design

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. researchgate.net SAR modeling for this compound would involve systematically modifying its structure and assessing how these changes affect a specific property, such as binding affinity to a receptor or inhibitory potency against an enzyme. nih.gov

Rational chemical design based on SAR aims to optimize a molecule's properties by making targeted structural modifications. For this compound, this could involve:

Varying the N-alkyl group: Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains to probe the size of a binding pocket.

Substituting the cyclohexane ring: Adding functional groups (e.g., hydroxyl, methyl) at different positions on the ring to explore additional interactions with a target.

Modifying the amide linker: Altering the amide bond itself, though this is often more synthetically challenging.

Studies on related structures have shown that even small changes, like elongating an aliphatic side chain, can significantly alter pharmacological properties. ub.edu By building a matrix of structural analogues and their corresponding activities, researchers can develop predictive SAR models that guide the synthesis of more potent and selective compounds. researchgate.net

Table 4: Hypothetical SAR Data for N-Alkyl Cyclohexanecarboxamide (B73365) Analogues

This table presents hypothetical data for illustrative purposes.

Compound N-Alkyl Group Ring Substituent IC50 (µM)
N-Methylcyclohexanecarboxamide Methyl None 25.4
This compound Ethyl None 8.5
N-Propylcyclohexanecarboxamide Propyl None 12.1

Predictive Modeling of Chemical Reactivity and Selectivity in Amide Systems

Predictive modeling uses computational methods to forecast the chemical behavior of molecules. For amide systems like this compound, quantum chemical parameters calculated via DFT can serve as powerful descriptors of reactivity. dergipark.org.tr These descriptors help in understanding and predicting where and how a molecule is likely to react.

Key parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap often implies higher reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is useful for predicting the sites of electrophilic and nucleophilic attack.

By calculating these descriptors for this compound and a series of its derivatives, a predictive model can be built to correlate these computational values with experimentally observed reactivity or selectivity. This approach allows for the in silico screening of novel compounds to prioritize synthetic efforts toward molecules with desired reactivity profiles.

Table 5: Calculated Quantum Chemical Descriptors for Hypothetical Amide Analogues

This table presents hypothetical data for illustrative purposes.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Hardness (η)
N-Ethylpropanamide -6.8 1.5 8.3 4.15
N-Ethylcyclopropanecarboxamide -6.5 1.2 7.7 3.85
This compound -6.7 1.1 7.8 3.90

Environmental Degradation Pathways and Chemical Persistence of Cyclohexanecarboxamides

Photolytic Degradation Mechanisms (Phototransformation in Air and Aquatic Environments)

Information regarding the direct photolytic degradation of N-ethylcyclohexanecarboxamide is not extensively documented in publicly available scientific literature. However, the potential for phototransformation can be inferred from the behavior of similar chemical structures in the presence of light.

In the atmosphere, organic compounds are primarily degraded by reaction with photochemically generated hydroxyl (•OH) radicals. The rate of this reaction is a key determinant of a chemical's atmospheric lifetime. For compounds containing C-H bonds, such as the ethyl and cyclohexyl groups of this compound, hydrogen abstraction by •OH radicals is a likely initial step in their atmospheric degradation.

In aquatic environments, photolysis can occur through direct absorption of sunlight or indirect processes mediated by photosensitizing agents present in the water, such as dissolved organic matter. These processes can lead to the formation of reactive oxygen species, including hydroxyl radicals, which can then react with and degrade organic compounds. While specific studies on this compound are lacking, research on other amides suggests that the amide bond itself is relatively resistant to direct photolysis.

A study on the photochemical transformation of N,N-diethyl-m-toluamide (DEET), a structurally related amide, revealed that degradation is more efficient in ice than in water, with different primary degradation products in each phase. In aqueous solution, (poly)hydroxylation and oxidation of hydroxyl groups were the main processes, whereas in ice, N-dealkylation and monohydroxylation were predominant. This suggests that the environmental matrix can significantly influence the photolytic degradation pathway of N-substituted amides.

Table 1: Potential Photolytic Degradation Reactions of this compound

Reaction Type Description Potential Products
Direct Photolysis Absorption of UV radiation leading to bond cleavage. Limited data available; likely a minor pathway for the amide itself.
Indirect Photolysis (Aquatic) Reaction with photochemically produced reactive species (e.g., •OH). Hydroxylated derivatives of the cyclohexyl ring, N-dealkylation products.

| Atmospheric Photolysis | Gas-phase reaction with hydroxyl radicals. | Carbonyl compounds, smaller organic acids, and amides. |

Hydrolytic Stability and Degradation Kinetics of the Amide Linkage

The amide bond is generally characterized by its high stability towards hydrolysis under neutral pH conditions. This stability is attributed to the resonance delocalization of the nitrogen lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond.

Hydrolysis of amides typically requires either acidic or basic conditions to proceed at a significant rate.

Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Research on the base-catalyzed hydrolysis of certain non-planar amides has shown a significant rate enhancement compared to their planar counterparts. However, for typical, relatively planar amides like this compound, slow hydrolysis kinetics are expected under environmentally relevant pH conditions (typically pH 5-9).

Table 2: General Hydrolytic Stability of Amide Bonds

Condition Relative Rate of Hydrolysis Primary Products
Neutral pH (e.g., environmental waters) Very slow Cyclohexanecarboxylic acid and Ethylamine (B1201723)
Acidic pH Moderate to fast Cyclohexanecarboxylic acid and Ethylammonium (B1618946) ion

| Basic pH | Moderate to fast | Cyclohexanecarboxylate and Ethylamine |

Biodegradation Studies of the Cyclohexanecarboxamide (B73365) Scaffold

The biodegradation of the cyclohexanecarboxamide scaffold is expected to proceed via initial hydrolysis of the amide bond to yield cyclohexanecarboxylic acid and the corresponding amine, in this case, ethylamine. These initial products would then be subject to further microbial degradation.

Studies on the microbial degradation of cyclohexanecarboxylic acid have identified pathways involving the aromatization of the cyclohexane (B81311) ring. For instance, a strain of Arthrobacter has been shown to metabolize cyclohexanecarboxylic acid through intermediates such as trans-4-hydroxycyclohexanecarboxylic acid, 4-ketocyclohexanecarboxylic acid, and ultimately p-hydroxybenzoic acid, which then enters pathways for aromatic compound degradation.

Another identified pathway for the degradation of long-chain n-alkylcyclohexanes by Alcanivorax sp. involves the formation of cyclohexanecarboxylic acid as an intermediate, which is then transformed into benzoic acid via 1-cyclohexene-1-carboxylic acid nih.gov. The subsequent degradation of benzoic acid is a well-characterized microbial process.

The ethylamine produced from the initial hydrolysis would likely be utilized by microorganisms as a source of carbon and nitrogen.

Table 3: Potential Biodegradation Intermediates of this compound

Initial Substrate Primary Hydrolysis Products Key Intermediates of Cyclohexyl Moiety Degradation Final Mineralization Products

Oxidative Degradation Processes

In the environment, oxidative degradation of organic compounds is often mediated by reactive oxygen species, with the hydroxyl radical (•OH) being one of the most important. These radicals can be generated through various processes, including the photolysis of hydrogen peroxide or nitrate (B79036) ions in aquatic systems.

The reaction of hydroxyl radicals with amides can proceed via several pathways, including hydrogen abstraction from the N-alkyl group, the C-alkyl group (the cyclohexyl ring in this case), or addition to the carbonyl group. Studies on the sites of attack of hydroxyl radicals on amides in aqueous solution have shown that abstraction of a hydrogen atom from the carbon alpha to the nitrogen is often a favorable pathway acs.org. For this compound, this would involve the methylene (B1212753) group of the ethyl substituent. Hydrogen abstraction from the cyclohexyl ring is also a likely degradation pathway.

The resulting carbon-centered radicals can then react with molecular oxygen to form peroxy radicals, leading to a cascade of reactions that can ultimately result in the cleavage of C-C and C-N bonds and the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids. One study on the base-mediated oxidative degradation of secondary amides derived from p-aminophenol reported a pathway leading to the formation of primary amides nih.gov.

Strategies for Designing Environmentally Benign Cyclohexanecarboxamides

The design of environmentally benign chemicals, a core principle of green chemistry, aims to create molecules that perform their intended function while having a minimal negative impact on the environment. For cyclohexanecarboxamides, several strategies could be employed to enhance their environmental degradability.

One approach is the incorporation of functional groups that are more susceptible to abiotic or biotic degradation. For example, introducing ester or ether linkages into the molecule could provide additional sites for hydrolysis or microbial enzymatic cleavage. Poly(ester amide)s (PEAs) are a class of polymers designed with this principle in mind, combining the thermal and mechanical properties of amides with the biodegradability of esters researchgate.netmdpi.com.

Another strategy involves modifying the substituents on the amide nitrogen or the cyclohexyl ring to influence the molecule's susceptibility to microbial attack. For instance, avoiding extensive branching or the introduction of halogen atoms can prevent the formation of persistent metabolites.

A "safer-and-more-sustainable-by-design" approach can be applied, which involves in silico evaluation of potential human toxicity and environmental fate of the parent compound and its likely degradation products before synthesis rsc.org. This allows for the selection of building blocks (in this case, the amine and carboxylic acid) that are predicted to have lower environmental persistence and toxicity. Enzymatic synthesis of amides is also being explored as a green chemistry approach to reduce hazardous waste during production nih.gov.

Table 4: Design Principles for Environmentally Benign Cyclohexanecarboxamides

Design Strategy Principle Example Application
Incorporate "Weak Links" Introduce functional groups susceptible to hydrolysis or enzymatic cleavage. Synthesis of cyclohexanecarboxamides with ester or ether functionalities in the N-alkyl chain.
Enhance Bioavailability Modify physicochemical properties to favor microbial uptake. Avoid excessive lipophilicity which can lead to bioaccumulation.
Avoid Recalcitrant Moieties Exclude structural features known to confer persistence. Avoid polyhalogenation or quaternary carbon centers.

| Predictive Hazard Assessment | Use computational tools to evaluate the environmental profile of potential molecules. | In silico modeling of biodegradability, toxicity, and bioaccumulation potential before synthesis. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-ethylcyclohexanecarboxamide in laboratory settings?

  • Methodology :

  • Route 1 : React cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride , followed by reaction with ethylamine in anhydrous benzene .
  • Route 2 : Use methyl cyclohexanecarboxylate as a starting material. React with ethylamine in the presence of a catalyst (e.g., trimethylaluminum) under reflux conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    • Key Parameters :
  • Reaction temperature (typically 60–80°C for amidation).
  • Solvent choice (polar aprotic solvents like DMF improve yield).

Q. How is this compound characterized using spectroscopic methods?

  • Techniques :

  • NMR : 1H^1H-NMR to confirm ethyl group integration (δ ~1.1–1.3 ppm for CH3_3, δ ~3.3 ppm for NHCH2_2) and cyclohexane ring protons (δ ~1.4–2.2 ppm). 13C^{13}C-NMR for carbonyl confirmation (δ ~170 ppm) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : ESI-MS for molecular ion peak (calculated [M+H]+^+: 184.2 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary parameters like solvent polarity, catalyst loading (e.g., 1–5% trimethylaluminum), and reaction time (6–24 hrs) .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.
    • Data Analysis :
  • Use ANOVA to determine statistically significant factors. For example, solvent polarity (DMF vs. benzene) may increase yield by 15–20% .

Q. What strategies resolve contradictions in reported bioactivity data of this compound derivatives?

  • Case Study : If one study reports enzyme inhibition (e.g., COX-2) while another shows no activity:

  • Structural Validation : Confirm compound purity and stereochemistry (e.g., chiral HPLC for enantiomeric excess) .
  • Assay Conditions : Compare buffer pH, incubation time, and enzyme isoforms used (e.g., human vs. murine COX-2) .
    • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-methyl or N-propyl analogs) to identify substituent-specific trends .

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